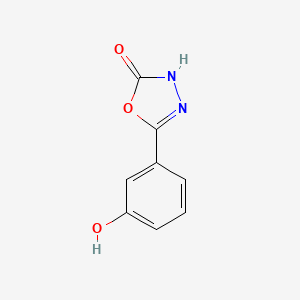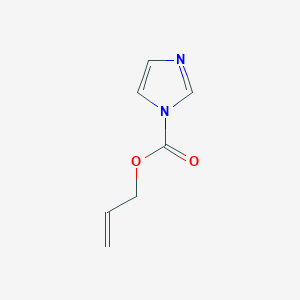
Allyl 1h-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 1H-imidazole-1-carboxylate: is an organic reagent used to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers. It is commonly employed in acylation reactions of enolates and nitrogen compounds, as well as in the synthesis of carbonates and allyl esters .
Mecanismo De Acción
Target of Action
Allyl 1H-imidazole-1-carboxylate is an organic reagent used to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers . It is primarily used in the acylation reactions of enolates and nitrogen compounds .
Mode of Action
The compound interacts with its targets (nucleophilic nitrogen, oxygen, and carbon centers) by introducing carboxyallyl groups . This interaction results in the acylation of enolates and nitrogen compounds .
Biochemical Pathways
It is known that the compound is used in the synthesis of carbonates and allyl esters , which suggests that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
This compound has a molecular weight of 152.15 , is in liquid form
Result of Action
Given its role in introducing carboxyallyl groups to nucleophilic centers and its use in the acylation reactions of enolates and nitrogen compounds , it can be inferred that the compound likely influences the structure and function of these molecules.
Action Environment
The compound is typically stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazoles.
Wallach Synthesis: This involves the oxidation of imidazolines to imidazoles using oxidizing agents such as nitric acid.
From Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using dehydrogenating agents.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazoles.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with formamide.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods: Industrial production of Allyl 1H-imidazole-1-carboxylate typically involves large-scale synthesis using optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Acylation Reactions: Allyl 1H-imidazole-1-carboxylate is used in the acylation of enolates and nitrogen compounds.
Synthesis of Carbonates and Allyl Esters: It can be used to synthesize carbonates and allyl esters.
Common Reagents and Conditions:
Boron Trifluoride Etherate: Used in the acylation reactions of ketone enolates.
Primary and Secondary Alcohols: Used in the acylation of alcohols.
Major Products:
Allyl Enol Carbonate Derivatives: Formed by reacting with ketone enolates and boron trifluoride etherate.
Allyl Esters: Formed in the acylation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Allyl 1H-imidazole-1-carboxylate is used as a reagent in organic synthesis to introduce carboxyallyl groups to various nucleophilic centers .
Biology and Medicine:
Industry:
Comparación Con Compuestos Similares
Imidazole-1-carboxylic Acid 2-propen-1-yl Ester: Similar in structure and function, used in similar acylation reactions.
Allyl Imidazolecarbamate: Another similar compound used in organic synthesis.
Uniqueness: Allyl 1H-imidazole-1-carboxylate is unique due to its specific ability to introduce carboxyallyl groups to a wide range of nucleophilic centers, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
83395-39-5 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
prop-1-en-2-yl imidazole-1-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-5H,1H2,2H3 |
Clave InChI |
NXPBLWUIFYUYRO-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1C=CN=C1 |
SMILES canónico |
CC(=C)OC(=O)N1C=CN=C1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)
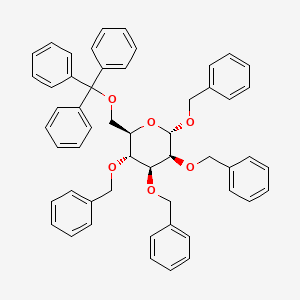
![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)
![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)
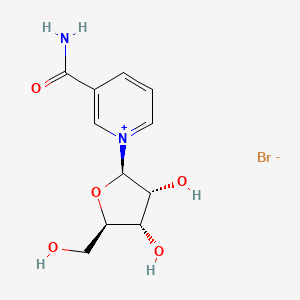


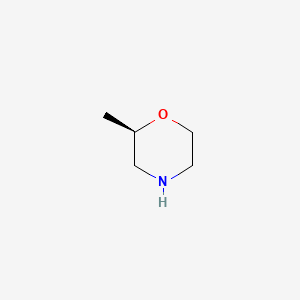
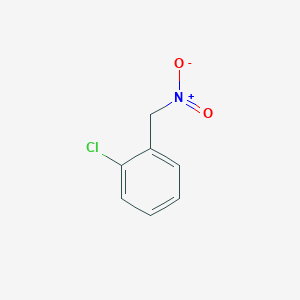

![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)
